molecular formula C7H10O6 B046703 1,3,5-O-Methylidyne-myo-inositol CAS No. 98510-20-4

1,3,5-O-Methylidyne-myo-inositol

Cat. No. B046703
CAS RN: 98510-20-4
M. Wt: 190.15 g/mol
InChI Key: WJJFNSGWGPSKAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Syntheses of myo-inositol derivatives involve strategic methylation, protection-deprotection strategies, and selective functional group transformations. Shah and Loewus (1970) described the synthesis of methyl-14C-labelled myo-inositols by methylation of blocked myo-inositol derivatives, showcasing a foundational approach for synthesizing specific myo-inositol derivatives (Shah & Loewus, 1970).

Molecular Structure Analysis

The molecular structure of myo-inositol derivatives is characterized by the presence of multiple hydroxyl groups, making them highly functionalizable. The structural analyses often involve determining the configuration of these hydroxyl groups and their impact on the molecule's reactivity and interaction with biological systems.

Chemical Reactions and Properties

Myo-inositol derivatives participate in various chemical reactions, including phosphorylation, methylation, and acylation, leading to a wide range of biological activities. These reactions are crucial for the synthesis of more complex inositol compounds, such as phosphoinositides, which are significant in cellular signaling (Liu & Potter, 1993; Baudin et al., 1988).

Scientific Research Applications

  • Diabetes and Diabetic Complications : Supplementation with this compound in diabetic rats has led to the development of new classes of therapeutic agents and significant improvements in diabetic complications (Greene, Lattimer, & Sima, 1987).

  • Insulin Resistance-Related Diseases : Inositol isomers, including 1,3,5-O-Methylidyne-myo-inositol, show potential benefits in treating diseases related to insulin resistance, such as Polycystic Ovary Syndrome (PCOS), gestational diabetes, and metabolic syndrome (Muscogiuri, Palomba, Laganà, & Orio, 2016).

  • Cardiovascular Health in Postmenopausal Women : Supplementation improves systolic and diastolic blood pressure, cholesterol, and triglyceride levels in postmenopausal women with metabolic syndrome (Giordano et al., 2011).

  • Synthetic Chemistry : Acid hydrolysis of 1,3,5-O-Methylidyne-myo-inositol orthoesters provides valuable precursors for synthesizing specific inositol phosphates, useful in biochemical research (Godage et al., 2013).

  • Reproductive Health : This compound is involved in oocyte maturation and sperm cell functions, potentially useful in assisted reproductive technologies (Bevilacqua et al., 2015).

  • Male Fertility : Myo-inositol has potential for treating male infertility due to its antioxidant, prokinetic, and hormonal regulation properties (Condorelli et al., 2017).

  • Plant Science : Plays a role in plant salinity tolerance, supporting root growth, sodium uptake, and facilitating sodium sequestration and photosynthesis (Nelson, Rammesmayer, & Bohnert, 1998).

  • Insulin-Mimetic Properties : Efficient in lowering post-prandial blood glucose, benefiting individuals with insulin resistance or diabetic complications (Croze & Soulage, 2013).

  • Antagonists for Research : Derivatives can be used as antagonists for the D-myo-inositol 1,4,5-trisphosphate receptor in research applications (Keddie et al., 2011).

  • Cancer Research : Regioselective hydrolysis leads to efficient anticancer agents like myo-inositol 1,3,4,5,6-pentakisphosphate (Godage, Riley, Woodman, & Potter, 2006).

  • Growth and Development in Plants : Impacts growth and development through its metabolic products (Loewus & Murthy, 2000).

  • Chemoprevention : Inhibits pulmonary adenoma formation, demonstrating chemopreventive effects against major carcinogens (Wattenberg & Estensen, 1996).

  • Poultry Nutrition : Dietary supplementation is important for health in humans and rodents, potentially improving metabolic performance (Gonzalez-Uarquin, Rodehutscord, & Huber, 2019).

  • Cell Signaling : Plays a critical role in the inositol phosphate-calcium signaling system, influencing hormones and diverse cellular processes (Putney & Bird, 1993).

  • Breast Density : Associated with significant reductions in mammary density in premenopausal women (Pasta et al., 2015).

  • Agonist-Dependent Phosphatidylinositol Responses : Lithium amplifies these responses, offering novel techniques for identifying specific receptors (Berridge, Downes, & Hanley, 1982).

  • Muscarinic Receptor Stimulation : Leads to the formation of inositol 1,3,4,5-tetrakisphosphate, a potential second messenger (Batty, Nahorski, & Irvine, 1985).

properties

IUPAC Name

2,4,10-trioxatricyclo[3.3.1.13,7]decane-6,8,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6/c8-1-4-2(9)6-3(10)5(1)12-7(11-4)13-6/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJFNSGWGPSKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C2C(C3C(C1OC(O2)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361442
Record name myo-Inositol monoorthoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-O-Methylidyne-myo-inositol

CAS RN

98510-20-4
Record name myo-Inositol monoorthoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
KC Kumara Swamy, S Kumaraswamy - … Crystallographica Section C …, 2001 - scripts.iucr.org
The six-membered phosphorinane ring in (1,4,7,10,13,16-hexaoxacyclooctadecane)potassium 2-O-benzoyl-1,3,5-O-methylidyne-myo-inositol 4,6-cyclophosphate trihydrate, [K(…
Number of citations: 7 scripts.iucr.org
AM Riley, M Trusselle, P Kuad, M Borkovec… - …, 2006 - Wiley Online Library
myo‐Inositol 1,3,4,5,6‐pentakisphosphate (Ins(1,3,4,5,6)P 5 ), an inositol polyphosphate of emerging significance in cellular signalling, and its C‐2 epimer scyllo‐inositol …
MK Chung, M Schlaf - Journal of the American Chemical Society, 2005 - ACS Publications
The iridium complex [Ir(COD)(PPh 3 ) 2 ] + SbF 6 - reacts with tert-butyldimethylsilane in DMA to form [IrH 2 (Sol) 2 (PPh 3 ) 2 ] + SbF 6 - , which is an active catalyst for the regioselective …
Number of citations: 32 pubs.acs.org
R Daniellou, DRJ Palmer - Carbohydrate research, 2006 - Elsevier
We recently reported that inositol dehydrogenase (EC 1.1.1.18) from Bacillus subtilis can catalyze the highly stereoselective oxidation of 1l-4-O-substituted myo-inositol derivatives, as …
Number of citations: 17 www.sciencedirect.com
AM Riley, P Guédat, G Schlewer, B Spiess… - The Journal of …, 1998 - ACS Publications
The design and total synthesis of dl-6-deoxy-6-(hydroxymethyl)-scyllo-inositol 1:7-cyclic 2,4-trisphosphate (4), a conformationally restricted cyclic phosphate analogue of the second …
Number of citations: 41 pubs.acs.org
AE Schantl, A Verhulst, E Neven, GJ Behets… - Nature …, 2020 - nature.com
Myo-inositol hexakisphosphate (IP6) is a natural product known to inhibit vascular calcification (VC), but with limited potency and low plasma exposure following bolus administration. …
Number of citations: 39 www.nature.com
E Piccolo, S Vignati, T Maffucci, PF Innominato… - Oncogene, 2004 - nature.com
Phosphoinositide 3-kinase (PI 3-K) is implicated in a wide array of biological and pathophysiological responses, including tumorigenesis, invasion and metastasis, therefore specific …
Number of citations: 118 www.nature.com
CP Phenix, K Nienaber, PH Tam, LTJ Delbaere… - …, 2008 - Wiley Online Library
MosA is an enzyme from Sinorhizobium meliloti L5–30, a beneficial soil bacterium that forms a symbiotic relationship with leguminous plants. MosA was proposed to catalyze the …
CP Phenix - 2007 - core.ac.uk
MosA is a protein found in Sinorhizobium meliloti L5-30 and has been suggested to be responsible for the biosynthesis of the rhizopine 3-O-methyl-scylloinosamine (3-MSI) from scyllo-…
Number of citations: 1 core.ac.uk
T Allscher, P Klüfers, P Mayer - Glycoscience; Springer …, 2008 - chemie.uni-muenchen.de
This review discusses the structural chemistry of metal complexes of carbohydrates and their derivatives with the focus on crystal structure and NMR data of stable solution species. …
Number of citations: 22 chemie.uni-muenchen.de

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